2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
Description
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 4), and a 2,2,2-trifluoroethyl group (position 1). The trifluoroethyl group is a strong electron-withdrawing substituent due to the inductive effect of the three fluorine atoms, which significantly influences the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFQFVEHTUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672319 | |
| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-81-9 | |
| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-bromo-4-fluorobenzene with 2,2,2-trifluoroethyl bromide under specific conditions to introduce the trifluoroethyl group . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in and the products formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | Br (2), F (4), CF₃CH₂ (1) | Halogens, trifluoroethyl |
| 2-Bromo-4'-methoxyacetophenone | Br (2), OCH₃ (4'), COCH₃ (1) | Methoxy, acetyl |
| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | Br (2), Cl (3), F (4), CH₃ (1) | Halogens, methyl |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | Br (1), F (3), OCH₃ (2), NO₂ (4) | Nitro, methoxy |
| 1-Bromo-4-fluoro-2-methylbenzene | Br (1), F (4), CH₃ (2) | Halogens, methyl |
Key Observations:
- Electron Effects : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy groups in analogs (e.g., 1-Bromo-4-fluoro-2-methylbenzene), altering reactivity in electrophilic substitution or cross-coupling reactions .
- Functional Diversity : Compounds like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene incorporate nitro groups, which are more reactive in reduction or nucleophilic aromatic substitution than halogen or trifluoroethyl groups .
Table 2: Comparative Properties and Uses
| Compound Name | Purity | Boiling/Melting Points | Key Applications |
|---|---|---|---|
| This compound | N/A | N/A | Intermediate for fluorinated APIs |
| 2-Bromo-4'-methoxyacetophenone | N/A | N/A | Lab-scale synthesis, controlled use |
| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | 95% | N/A | Specialty chemical synthesis |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 95% | N/A | High-energy materials, dyes |
| 1-Bromo-4-fluoro-2-methylbenzene | N/A | N/A | Agrochemical intermediates |
Key Observations:
- Purity : Many analogs (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) are available at 95% purity, suggesting industrial-grade suitability for synthetic workflows .
- Applications : The trifluoroethyl group in the target compound may enhance lipophilicity, making it advantageous for drug candidates targeting lipid-rich tissues, whereas nitro-containing analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) are more suited for explosive or dye industries .
Key Observations:
Biological Activity
Overview
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the molecular formula C8H5BrF4. This halogenated aromatic compound is notable for its applications in various fields, particularly in medicinal chemistry and organic synthesis. Its structure includes bromine and fluorine substituents, along with a trifluoroethyl group, which contribute to its unique biological properties and activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrF4 |
| Molecular Weight | 257.02 g/mol |
| CAS Number | 1186194-81-9 |
| SMILES | C1=CC(=C(C=C1Br)F)C(C(F)(F)F)F |
The biological activity of this compound is largely dependent on its chemical structure. The presence of halogen atoms enhances its lipophilicity, which facilitates the compound's ability to permeate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activities or receptor functions, making it a valuable building block in the development of bioactive molecules.
Applications in Biological Research
- Pharmaceutical Development : The compound is utilized in synthesizing various pharmaceutical agents, including potential anti-inflammatory and anticancer drugs. Its structural characteristics allow it to serve as an intermediate in creating more complex bioactive compounds.
- Bioactive Probes : It has been employed in developing probes for biological studies, aiding researchers in understanding cellular mechanisms and disease pathways.
- Agrochemicals : The compound also finds applications in producing agrochemicals, enhancing crop protection through its biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds structurally related to this compound:
- Anticancer Activity : Research has indicated that halogenated benzene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : Compounds with trifluoroethyl groups have demonstrated antimicrobial activity against a range of pathogens. The lipophilic nature of these compounds enhances their membrane-disrupting capabilities.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with structurally similar compounds can be insightful:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
